A Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 112766-32-2)
A Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 112766-32-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental and biological data for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is limited. Commercial suppliers note that analytical data is not routinely collected for this compound.[1] This guide provides available data on the target compound and supplements it with information on related pyrrolopyridine isomers to offer a broader context for research and development.
Introduction to the Pyrrolopyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring. They exist in six distinct isomeric forms, each offering a unique structural scaffold for medicinal chemistry.[2] The pyrrolopyridine nucleus is a key feature in various biologically active molecules and approved pharmaceuticals, demonstrating a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[2] The specific isomer, 1H-Pyrrolo[3,2-b]pyridine, serves as a foundational structure for further chemical modification. This guide focuses on the 6-carboxylic acid derivative of this scaffold.
Physicochemical Properties
Quantitative data for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is summarized below. The lack of extensive experimental data from suppliers suggests that properties such as melting point, boiling point, and solubility would need to be determined empirically.
| Property | Value | Source |
| CAS Number | 112766-32-2 | [1] |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Form | Solid | [1] |
| InChI | 1S/C8H6N2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9H,(H,11,12) | [1] |
| InChI Key | QLGJLBPWOCDQQM-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)c1cnc2cc[nH]c2c1 | [1] |
Synthesis and Reactivity
A specific, validated synthesis protocol for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid was not found in the reviewed literature. However, the synthesis of related pyrrolopyridine isomers often involves multi-step sequences starting from substituted pyridines. A plausible synthetic approach could involve the construction of the pyrrole ring onto a functionalized pyridine core.
Below is a generalized workflow for the synthesis and derivatization of pyrrolopyridine compounds, based on methodologies reported for its isomers.[3][4][5]
Caption: Generalized synthetic workflow for pyrrolopyridine derivatives.
Potential Biological Activity and Applications
Table of Biological Activities for Related Pyrrolopyridine Isomers:
| Isomer Scaffold | Target/Activity | Application | Reference |
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin Polymerization Inhibition | Anticancer | [4][7][8] |
| 1H-Pyrrolo[2,3-b]pyridine | Phosphodiesterase 4B (PDE4B) Inhibition | Anti-inflammatory, CNS diseases | [3] |
| 1H-Pyrrolo[3,2-g]isoquinoline | Haspin Kinase Inhibition | Anticancer | [5] |
| 1H-Pyrrolo[3,4-c]pyridine | Analgesic, Sedative, Antiviral | CNS disorders, HIV treatment | [2] |
These examples highlight the potential of the pyrrolopyridine scaffold in drug discovery. The carboxylic acid moiety on the target compound serves as a versatile chemical handle for creating a library of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies.
Experimental Protocols (Exemplary from Isomer Synthesis)
No experimental protocols were found for the title compound. The following is an example protocol for a Suzuki cross-coupling reaction used to synthesize derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold, which illustrates a common method for modifying such cores.[4]
Protocol: Suzuki Cross-Coupling for Aryl-Substituted Pyrrolopyridines
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Reactants: To a solution of a bromo-pyrrolopyridine intermediate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), add the corresponding arylboronic acid (2.0 eq), potassium carbonate (2.0 eq), pyridine (3.0 eq), and copper(II) acetate (2.0 eq).
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Reaction: Stir the mixture in a microwave reactor for 30 minutes at 85 °C.
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Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Isolation: Purify the crude product by silica gel column chromatography to yield the final compound.
Potential Signaling Pathway Involvement
Given the documented activity of pyrrolopyridine derivatives as kinase inhibitors, a common application for this scaffold, they can be expected to interfere with cellular signaling pathways that are dysregulated in diseases like cancer. For instance, inhibitors of kinases like FGFR or Haspin would modulate downstream signaling cascades.[5]
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Safety and Handling
The compound is classified as a combustible solid.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is a chemical intermediate with potential applications in pharmaceutical research, particularly in the development of kinase inhibitors. While specific data on this compound is scarce, the broader family of pyrrolopyridines has proven to be a rich source of biologically active compounds. This guide serves as a foundational resource, encouraging further empirical investigation into the properties and applications of this specific molecule. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of this compound before use.[1]
References
- 1. 1H-Pyrrolo 3,2-b pyridine-6-carboxylic acid AldrichCPR 112766-32-2 [sigmaaldrich.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid [myskinrecipes.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
